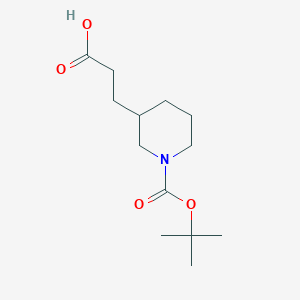

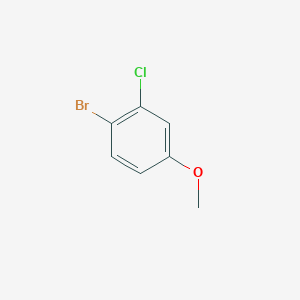

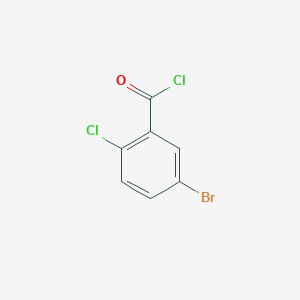

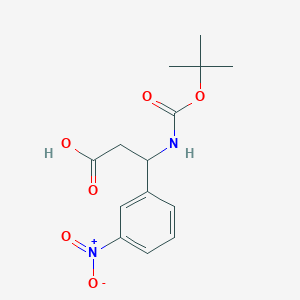

![molecular formula C13H8Cl2N2S B1272392 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile CAS No. 338982-10-8](/img/structure/B1272392.png)

3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile is a derivative of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, which is known for its wide range of pharmaceutical, biological, and medicinal applications. These compounds are considered 'privileged scaffolds' due to their potential therapeutic applications and are the subject of considerable interest in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds, such as 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, has been achieved through an efficient one-step process. This involves the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols in DMSO containing dimsyl sodium . Additionally, the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines can be performed using pseudo-four-component reactions (pseudo-4CR) by condensing malononitrile molecules with thiols and aldehydes, or through alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray analysis. For instance, the structure of a tris-sulfonyl derivative obtained from the reaction of 2,6-diamino-4-methyl-3-pyridinecarbonitrile with benzene-sulfonyl chloride has been demonstrated through this method . This suggests that similar analytical techniques could be applied to determine the structure of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with derivatives of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile being converted into various other derivatives, including chloro and amino substituted analogs. These reactions involve the use of chlorinating agents to yield the corresponding chlorinated derivatives, which can further react with sulfonyl chlorides to produce sulfonyl derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile are not detailed in the provided papers, the properties of related compounds can be inferred. The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are known for their biological activity, which suggests that they possess chemical properties suitable for interaction with biological systems. The solubility, stability, and reactivity of these compounds can be influenced by their functional groups and the presence of electron-withdrawing or electron-donating substituents .

Applications De Recherche Scientifique

Environmental Fate and Safety

The compound, closely related to fipronil, a derivative with a similar structure, is used in pet products for flea treatment. Research into fipronil's distribution and fate after application on pets shows low-level residues in indoor environments. The derivatives, including the sulfone and sulfide forms, typically represent less than 10% of the applied substance. Their human exposure potential is relatively low, indicating a safety margin for residential use and limited environmental persistence (Dyk et al., 2012).

Antioxidant and Neuroprotective Properties

2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, a structurally related compound, has been shown to exhibit antioxidant activity in various regions of the mice central nervous system. This compound significantly reduced lipid peroxidation and nitrite content while enhancing antioxidant enzyme activities, suggesting potential neuroprotective effects (Fortes et al., 2013).

Synthetic and Pharmacological Potential

Benzothiazine, another related heterocyclic compound, demonstrates a wide range of industrial applications and potential as a drug candidate. It's used in treating diseases like cancer, hypertension, and microbial infections due to the presence of a nitrogen-sulfur axis and structural similarities with phenothiazine drugs (Mir et al., 2020).

Propriétés

IUPAC Name |

3-amino-4-(2,6-dichlorophenyl)sulfanylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2S/c14-9-2-1-3-10(15)13(9)18-12-5-4-8(7-16)6-11(12)17/h1-6H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISQHGPGQXANAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238699 |

Source

|

| Record name | 3-Amino-4-[(2,6-dichlorophenyl)thio]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338982-10-8 |

Source

|

| Record name | 3-Amino-4-[(2,6-dichlorophenyl)thio]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-[(2,6-dichlorophenyl)thio]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

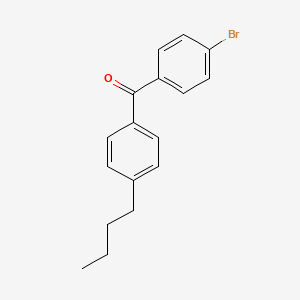

![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)